Fmoc-D-Thr(Bzl)-OH
CAS No.: 131545-63-6
Cat. No.: VC0557615
Molecular Formula: C26H25NO5
Molecular Weight: 431,48 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131545-63-6 |
---|---|
Molecular Formula | C26H25NO5 |
Molecular Weight | 431,48 g/mole |
IUPAC Name | (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid |
Standard InChI | InChI=1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24+/m0/s1 |
Standard InChI Key | UCDMMWCWPVCHLL-BXKMTCNYSA-N |
SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
Canonical SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Fundamental Properties
Fmoc-D-Thr(Bzl)-OH, formally known as (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid, represents a modified amino acid building block extensively used in peptide chemistry. This compound features the D-configuration of threonine with two protective groups - the fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino function and a benzyl (Bzl) group protecting the hydroxyl side chain of threonine. The Fmoc group serves as a temporary protecting group that can be selectively removed under mild basic conditions, while the benzyl group provides protection for the side chain hydroxyl group during peptide synthesis reactions . The strategic combination of these protective groups allows for orthogonal deprotection strategies, giving researchers precise control over the sequential assembly of complex peptides.
The compound is identified by the CAS number 131545-63-6 and possesses a molecular formula of C26H25NO5 . Its molecular structure reflects the underlying D-threonine skeleton with the addition of the protective groups, resulting in a compound with distinct reactivity patterns compared to its unprotected counterpart. The stereochemistry at the alpha carbon (2R) and beta carbon (3S) positions is critical for its biological and chemical properties, as this D-configuration represents the mirror image of the naturally occurring L-threonine found in proteins. This structural arrangement makes Fmoc-D-Thr(Bzl)-OH particularly valuable for creating peptides with altered conformational properties or enhanced resistance to enzymatic degradation.
Physical and Chemical Characteristics
Property | Value |
---|---|
Molecular Weight | 431.480 g/mol |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 643.7±55.0 °C at 760 mmHg |
Flash Point | 343.1±31.5 °C |
Molecular Formula | C26H25NO5 |
Exact Mass | 431.173279 |
LogP | 6.35 |
Polar Surface Area | 84.86000 |
Index of Refraction | 1.612 |
Vapor Pressure | 0.0±2.0 mmHg at 25°C |
These physical characteristics reflect the compound's relatively high molecular weight and the presence of aromatic rings that contribute to its density and high boiling point . The compound's LogP value of 6.35 indicates its highly lipophilic nature, which impacts its solubility profile in various solvents commonly used in peptide synthesis. This lipophilicity stems primarily from the presence of the fluorenyl and benzyl moieties, which contain substantial hydrophobic character. The polar surface area value provides insight into the compound's potential hydrogen bonding capabilities, an important consideration when predicting reactivity and solubility patterns.
Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
---|---|---|---|
1 mM | 2.3175 mL | 11.5875 mL | 23.175 mL |
5 mM | 0.4635 mL | 2.3175 mL | 4.635 mL |
10 mM | 0.2317 mL | 1.1587 mL | 2.3175 mL |
When preparing solutions, researchers should select appropriate solvents based on the compound's solubility characteristics . For optimal storage of prepared solutions, it is recommended to separate them into aliquots to prevent degradation from repeated freeze-thaw cycles. At -80°C, solutions maintain integrity for approximately six months, while at -20°C, they should be used within one month for best results. To enhance solubility in challenging cases, gentle heating to 37°C followed by ultrasonic bath treatment may be employed. This approach is particularly useful when preparing higher concentration stock solutions required for certain applications in peptide synthesis or structural studies.
Stability Considerations
The benzyl protecting group on the threonine side chain remains stable under the basic conditions used for Fmoc removal, providing orthogonal protection that enables selective manipulation of functional groups during peptide assembly. This orthogonality in protection strategy represents one of the key advantages of using Fmoc-D-Thr(Bzl)-OH in complex peptide synthesis projects. Maintaining appropriate storage conditions is essential for preserving the integrity of the compound, with solid samples typically stored at lower temperatures and protected from moisture and light to prevent degradation or unintended deprotection reactions.
Synthetic Approaches and Methodology
The synthesis of Fmoc-D-Thr(Bzl)-OH typically follows established protocols for amino acid protection, involving multiple reaction steps to achieve the desired product with high purity and stereochemical integrity. The process begins with D-threonine, which undergoes selective protection of the side chain hydroxyl group using benzyl chloride under basic conditions. This reaction produces O-benzyl-D-threonine as an intermediate. Subsequently, the amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in a careful reaction that maintains the stereochemical integrity at both chiral centers.
The reaction conditions must be carefully controlled to prevent racemization, which would compromise the stereochemical purity of the final product. Typical reaction parameters include maintaining appropriate temperature ranges, pH control, and careful selection of solvents and bases to minimize side reactions. Purification of the final product generally involves techniques such as recrystallization or chromatographic methods to achieve the high purity required for peptide synthesis applications. The industrial production of Fmoc-D-Thr(Bzl)-OH follows similar synthetic pathways but often employs optimized conditions and scaled-up equipment to ensure economic viability and consistent quality.
Practical applications of Fmoc-D-Thr(Bzl)-OH in peptide synthesis involve specific coupling techniques to incorporate the protected amino acid into growing peptide chains. In the example of antimicrobial peptide synthesis described in the literature, researchers employed O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent . This approach demonstrates the compatibility of Fmoc-D-Thr(Bzl)-OH with modern coupling methodologies used in advanced peptide synthesis. The subsequent deprotection of the Fmoc group using 20% piperidine in NMP allows for the continuation of the peptide chain elongation process in a controlled and efficient manner.
Structural Modifications and Derivatives
Various structural modifications of Fmoc-D-Thr(Bzl)-OH have been explored to address specific synthetic challenges or to impart particular properties to the resulting peptides. One notable variant is the N-methylated derivative, which offers additional conformational constraints and enhanced proteolytic stability to peptides incorporating this modified residue. The N-methylation also affects the solubility properties and membrane permeability of the resulting peptides, potentially enhancing their pharmacokinetic profiles for therapeutic applications.
Another important consideration in the chemistry of Fmoc-D-Thr(Bzl)-OH relates to its susceptibility to aspartimide formation when incorporated into peptide sequences adjacent to aspartic acid residues. Research has examined various protecting group strategies and reaction additives to minimize this side reaction, which can compromise the quality of synthesized peptides. Table 3 from the research literature provides valuable data on aspartimide formation rates with different protecting groups, offering guidance for researchers working with challenging peptide sequences.
Table 3: Aspartimide Formation Rates with Different Protecting Groups
Asp(OR) R | Aspartimide per cycle for X = Asn (%) | d-Asp for X = Asn (%) | Aspartimide per cycle for X = Arg (%) | d-Asp for X = Arg (%) |
---|---|---|---|---|
tBu | 1.65 | 9.1 | 1.24 | 25.1 |
Mpe | 0.49 | 4.2 | 0.4 | 11.0 |
Epe | 0.19 | 2.2 | 0.13 | 3.1 |
Bno | 0.06 | 0.9 | 0.06 | 1.4 |
While this table specifically addresses aspartic acid derivatives, it illustrates the importance of protecting group selection in minimizing side reactions during peptide synthesis . Similar considerations apply when working with Fmoc-D-Thr(Bzl)-OH, particularly in complex peptide sequences where multiple functional groups must be managed simultaneously. The careful selection of orthogonal protecting groups and reaction conditions represents a critical aspect of successful peptide synthesis using this and related building blocks.
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